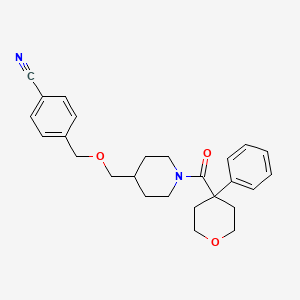

4-(((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O3/c27-18-21-6-8-22(9-7-21)19-31-20-23-10-14-28(15-11-23)25(29)26(12-16-30-17-13-26)24-4-2-1-3-5-24/h1-9,23H,10-17,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFFHFDIUFHGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. The compound possesses a unique structural framework, integrating a benzonitrile moiety with a piperidine derivative, which may confer significant biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 418.537 g/mol. The structure includes various functional groups that are known to interact with biological systems, enhancing its potential efficacy as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C26H30N2O3 |

| Molecular Weight | 418.537 g/mol |

| Key Functional Groups | Benzonitrile, Piperidine, Carbonyl |

The biological activity of this compound may involve interactions with specific receptors or enzymes in the body. Similar compounds have been shown to affect neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in treating neurological disorders.

Potential Mechanisms:

- Dopamine Receptor Modulation: Compounds structurally related to this compound have demonstrated affinity for dopamine receptors, suggesting a potential role in treating conditions like schizophrenia and Parkinson's disease.

- Serotonin Transporter Interaction: The presence of piperidine derivatives often correlates with serotonin transporter inhibition, which could be beneficial in managing depression and anxiety disorders.

Biological Activity Studies

Research has indicated that compounds containing similar structural motifs exhibit various biological activities, including:

- Antidepressant Effects: Studies on related piperidine compounds have shown promising results in alleviating symptoms of depression through modulation of monoamine neurotransmitter levels.

- Neuroprotective Properties: Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases.

Case Studies

- In Vitro Studies: A study evaluating the uptake inhibition of neurotransmitters by related compounds showed high affinity for dopamine and norepinephrine transporters (K(i) values ranging from 1.55 to 78.4 nM) indicating potential efficacy in treating ADHD and depression .

- Animal Models: Compounds similar to this compound were tested in mouse models for locomotor activity, showing prolonged effects compared to traditional stimulants like cocaine .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nucleophilic Substitutions

- Carbonyl Additions

These synthetic pathways are crucial for optimizing yield and purity, which directly impact the biological activity.

Comparison with Similar Compounds

Structural Features and Modifications

Key analogs and their distinguishing features are summarized below:

Physicochemical and Pharmacological Insights

Compounds with hydrophilic counterions (e.g., succinate in 27b) show improved solubility (>10 mg/mL in PBS), critical for oral bioavailability .

Biological Activity: AMPK Activation: Piperidine-benzonitrile hybrids in and act as indirect AMP-activated protein kinase (AMPK) activators, with EC50 values in the nanomolar range . hERG Inhibition: Compound 27b () demonstrates weak hERG channel inhibition (IC50 >10 µM), reducing cardiac toxicity risks .

Synthetic Accessibility :

Q & A

Q. What are the recommended synthetic routes for 4-(((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves sequential coupling of the piperidine, tetrahydropyran, and benzonitrile moieties. A validated approach includes:

- Step 1 : Formation of the 4-phenyltetrahydropyran-4-carbonyl chloride intermediate (e.g., via thionyl chloride activation of the carboxylic acid derivative) .

- Step 2 : Coupling with piperidin-4-ylmethanol using a base like triethylamine in anhydrous dichloromethane .

- Step 3 : Methoxy-methylation of the benzonitrile group under Mitsunobu conditions (e.g., DIAD/TPP) .

Yield optimization requires strict control of stoichiometry (1.2:1 molar ratio for acyl chloride to piperidine) and inert atmosphere to prevent hydrolysis. Side reactions, such as over-alkylation, are mitigated by slow addition of reagents .

Q. How should researchers characterize the purity and structural identity of this compound?

Q. What safety precautions are critical when handling this compound?

- Hygroscopicity : Store under nitrogen at –20°C to prevent decomposition .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (LD50 > 500 mg/kg in rodents) .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereochemical ambiguity?

- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile (R-factor = 0.038) .

- NOESY/ROESY : Detect through-space correlations between methoxy-methyl and piperidine protons to infer spatial orientation .

- DFT calculations : Compare experimental and computed NMR shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate proposed conformers .

Q. What strategies improve regioselectivity during functionalization of the piperidine ring?

- Protecting groups : Temporarily block the piperidine nitrogen with Boc or Fmoc to direct reactions to the methoxy-methyl position .

- Catalysis : Use Pd(OAc)2/Xantphos for Suzuki couplings at the benzonitrile aryl group without disturbing the piperidine .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the less hindered tetrahydropyran carbonyl .

Q. How does the benzonitrile group influence stability under acidic/basic conditions?

- Acidic hydrolysis : The nitrile group resists hydrolysis below 80°C but converts to carboxylic acid at higher temperatures (e.g., 6M HCl, reflux) .

- Basic conditions : Stable in aqueous NaOH (pH < 12) but degrades in strong bases (pH > 13) via nucleophilic attack on the nitrile carbon .

- Accelerated stability testing : Monitor degradation products via LC-MS at 40°C/75% RH over 14 days to establish shelf-life .

Q. What methodological approaches are used to study structure-activity relationships (SAR) for analogs?

- Core modifications : Replace the tetrahydropyran with cyclohexane or furan (e.g., 1-(furan-2-carbonyl)piperidine-4-carbonitrile showed 2× higher bioactivity) .

- Functional group swaps : Substitute benzonitrile with sulfonamide or amide to assess binding affinity changes (IC50 shifts from nM to μM) .

- Pharmacophore mapping : Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bonding sites (e.g., nitrile → kinase hinge region) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (SPR vs. fluorescence polarization) .

- Solubility effects : Use DMSO stock concentrations < 0.1% to avoid aggregation artifacts in cell-based assays .

- Batch-to-batch variability : Characterize each synthesis batch via HPLC and elemental analysis to rule out impurity-driven effects .

Q. What experimental controls are essential to validate target engagement in cellular models?

- Knockout/knockdown : Use CRISPR-Cas9 to delete the putative target protein and confirm loss of compound activity .

- Competitive binding : Co-treat with a known inhibitor (e.g., 10 μM imatinib for kinase targets) to assess competition .

- Off-target profiling : Screen against panels of related enzymes (e.g., Eurofins’ SelectScreen®) to exclude polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.